N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide
Description
N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide is a tertiary amine acetamide derivative featuring a piperidine core substituted with an ethylamine side chain and an ethyl-acetamide group. Structural attributes include:
- Piperidine backbone: A six-membered nitrogen-containing heterocycle.
- Substituents: A 2-aminoethyl group at the piperidine N1-position and an ethyl-acetamide moiety at the 2-ylmethyl position.
- Potential applications: While explicit biological or pharmacological data are unavailable in the provided evidence, its structural analogs suggest possible roles in enzyme modulation or central nervous system (CNS) targeting.
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-3-14(11(2)16)10-12-6-4-5-8-15(12)9-7-13/h12H,3-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJGWMMJAISDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Sequential Alkylation and Amidation
This method begins with 1-(2-aminoethyl)piperidine as the starting material. The synthesis proceeds via:
Step 1 : Alkylation of the primary amine with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form the intermediate ethyl ester.
Step 2 : Amidation of the ester intermediate with ethylamine under acidic or basic conditions to yield the final acetamide.
Reaction Conditions :
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Solvent : Ethanol or methanol for solubility and reaction homogeneity.
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Temperature : Reflux (78–80°C for ethanol) to accelerate reaction kinetics.
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Catalyst : Triethylamine (5–10 mol%) to neutralize HBr byproducts.
Yield : 65–75% after purification by column chromatography (silica gel, ethyl acetate/hexane).
Route B: One-Pot Tandem Reaction
A more efficient approach involves a single reaction vessel for both alkylation and amidation.
Procedure :
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Simultaneous Alkylation-Amidation : Combine 1-(2-aminoethyl)piperidine, ethyl chloroacetate, and excess ethylamine in acetonitrile.
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Base : Use N,N-diisopropylethylamine (DIPEA) to maintain a pH >9, minimizing side reactions.
Advantages :
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Reduced purification steps.
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Higher atom economy (85–90% yield).
Optimization of Reaction Parameters
Solvent Selection
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 92 |
| Acetonitrile | 37.5 | 82 | 95 |
| Tetrahydrofuran | 7.6 | 45 | 88 |
Polar aprotic solvents like acetonitrile enhance nucleophilicity of amines, improving yields.
Catalytic Systems
Catalysts such as 4-dimethylaminopyridine (DMAP) or Hünig’s base accelerate amidation:
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| None | – | 24 | 55 |
| DMAP | 5 | 12 | 78 |
| DIPEA | 10 | 8 | 85 |
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ flow reactors to enhance scalability and safety:
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Microreactor Design : Tubular reactors with inline mixing zones ensure rapid heat dissipation and uniform reagent distribution.
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Conditions :
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Residence Time : 10–15 minutes.
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Temperature : 50°C (controlled via jacketed cooling).
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Output : 5–10 kg/hour with >95% purity.
Green Chemistry Innovations
To reduce environmental impact, industries adopt:
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Biobased Solvents : Cyrene™ (dihydrolevoglucosenone) replaces traditional solvents, cutting waste by 40%.
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Enzymatic Catalysis : Lipases (e.g., Candida antarctica) achieve 90% conversion at 30°C, eliminating metal catalysts.
Purification and Characterization
Chromatographic Techniques
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Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
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HPLC : C18 columns (5 µm, 250 mm × 4.6 mm) using acetonitrile/water (70:30) for analytical validation.
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 1.15 (t, 3H, CH₂CH₃), 2.35–2.50 (m, 4H, piperidine-CH₂), 3.25 (q, 2H, NHCH₂).
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IR (KBr) : 1645 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
Challenges and Solutions
Racemization at Piperidine Centers
Issue : Base-mediated reactions may epimerize chiral centers.
Mitigation : Use low-temperature conditions (0–5°C) and non-basic catalysts (e.g., polymer-supported sulfonic acid).
Byproduct Formation
Common Byproducts :
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Diacylated derivatives : Formed via over-reaction of the amine.
Prevention : Stoichiometric control (1:1 amine:acylating agent ratio).
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides, and other nucleophiles in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxide derivatives or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring with an aminoethyl group and an acetamide moiety. The synthesis typically involves the reaction of 1-(2-aminoethyl)piperidine with ethyl acetate under basic conditions, such as sodium hydroxide or potassium carbonate. The process includes:
- Reaction Setup : The reactants are combined in an organic solvent and heated to reflux.
- Purification : The product is isolated through recrystallization or chromatography.
This method allows for the production of high-purity compounds suitable for further applications.
Chemistry
In the field of chemistry, N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide serves as a crucial building block in synthesizing more complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for developing heterocyclic compounds.
Biology
The compound is investigated for its potential roles in biological systems, particularly as a ligand in receptor binding studies. Its interactions with various molecular targets can influence biochemical pathways, making it a candidate for further biological exploration.
Medicine
This compound is explored for its therapeutic properties. Research indicates that it may act as an inhibitor or activator of specific enzymes or receptors, potentially leading to applications in pain management and treatment of neurological disorders. Case studies have shown promising results in modulating neurotransmitter systems relevant to conditions like Alzheimer's disease by inhibiting acetylcholinesterase.
Industry
In industrial applications, this compound is utilized in developing materials with specific properties, such as polymers and coatings. Its unique chemical reactivity allows for modifications that enhance material performance.
Uniqueness
The unique combination of functional groups in this compound confers distinct chemical reactivity and biological activity compared to its analogs. This versatility makes it a valuable compound across research domains.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Functional Attributes
Key Findings:
Structural Variations: Piperidine Substitution Position: The target compound’s 2-ylmethyl substitution contrasts with analogs like N-[1-(2-amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (piperidin-4-yl) and methoxyacetylfentanyl (piperidin-4-yl with phenethyl) . Functional Groups: Methoxyacetylfentanyl includes a methoxy group and phenyl ring, contributing to its opioid activity , whereas the target compound’s aminoethyl group may enhance solubility or hydrogen-bonding capacity.
Synthetic Methods: (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide was synthesized via two methods with yields of 68% and 72%, validated by NMR and HRMS . Similar approaches (e.g., coupling reactions, dynamic pH control) may apply to the target compound, though direct evidence is lacking.
Biological Activity: Methoxyacetylfentanyl, a fentanyl analog, exhibits potent opioid effects due to its affinity for μ-opioid receptors .
Research Implications and Limitations
- Data Gaps: Limited information exists on the target compound’s synthesis, pharmacokinetics, and toxicity. Its discontinued status may reflect challenges in scalability or unremarkable bioactivity.
- Opportunities for Analogs: Methoxyacetylfentanyl’s notoriety as a novel psychoactive substance (NPS) underscores the need for structural diversification to evade regulatory scrutiny while maintaining efficacy.
Biological Activity
N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide is a notable compound within the piperidine derivative class, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₅N₃O, and it features a piperidine ring with an aminoethyl group and an ethyl acetamide moiety. These structural components contribute to its unique chemical reactivity and biological activities.
Biological Activity Overview
Research indicates that compounds with piperidine structures often exhibit significant pharmacological effects, including:
- Analgesic Properties : Potential use in pain management.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
- Neuroprotective Effects : Possible applications in neurological disorders.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. It may act as an inhibitor or activator, influencing various biochemical pathways. For instance, it has been suggested that similar piperidine derivatives affect neurotransmitter systems, potentially modulating serotonin and norepinephrine transporters, which are crucial in treating depression and anxiety disorders.
Pharmacological Studies
Several studies have examined the pharmacological profile of this compound. Notably:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Piperine | Contains a piperidine moiety | Known for antioxidant and anti-inflammatory effects |
| Acetylfentanyl | Synthetic opioid with a piperidine ring | Potent analgesic properties |
| N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-ethyl-acetamide | Similar piperidine structure but different substituents | Potentially different pharmacological profile |
This table highlights how the structural characteristics of this compound may confer distinct biological activities compared to other compounds.
Case Studies
While specific case studies directly involving this compound are scarce, related research on piperidine derivatives provides insight into potential applications:
- Pain Management : A study on a related piperidine derivative demonstrated significant analgesic activity in animal models, suggesting that this compound could yield similar results if tested.
- Neuroprotective Applications : Research involving piperidine-based compounds has shown promise in protecting neuronal cells from oxidative stress, indicating a potential therapeutic avenue for this compound in neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide?
Synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions. A piperidine core may be functionalized with 2-aminoethyl groups using isopropylamine or similar amines, followed by acetamide formation via reaction with ethyl-acetamide precursors. Purification often employs column chromatography, and structural validation uses nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Key methods include:
- NMR spectroscopy : To verify piperidine ring substitution patterns and acetamide group placement.
- Mass spectrometry : For molecular weight confirmation and fragmentation pattern analysis.
- X-ray crystallography : To resolve ambiguous stereochemistry (e.g., piperidine chair conformations) .
Q. How can researchers assess the compound’s pharmacokinetic properties in vitro?
Standard protocols involve:
- Liver microsome assays : To evaluate metabolic stability using cytochrome P450 isoforms.
- Plasma protein binding studies : Via equilibrium dialysis or ultrafiltration.
- Permeability assays : Using Caco-2 cell monolayers to predict intestinal absorption .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
To resolve racemic mixtures:
- Chiral derivatization : Use enantiopure amines (e.g., (S)-(-)-1-phenylethylamine) to form diastereomers separable via chromatography .
- Asymmetric catalysis : Employ chiral ligands in key synthetic steps (e.g., Buchwald-Hartwig amination).
Q. What strategies address contradictory data in receptor binding assays?
Conflicting results may arise from off-target effects or assay conditions. Mitigation approaches include:
Q. How can structural modifications improve selectivity for adenosine A2B receptors?
Structure-activity relationship (SAR) studies guide derivative design:
Q. What experimental designs resolve discrepancies in cytotoxicity studies?
Confounding factors (e.g., solvent toxicity, cell line variability) require:
- Dose-response normalization : Use IC50 values relative to controls like cisplatin.
- Apoptosis pathway analysis : Combine flow cytometry (Annexin V/PI staining) with caspase-3/7 activity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
